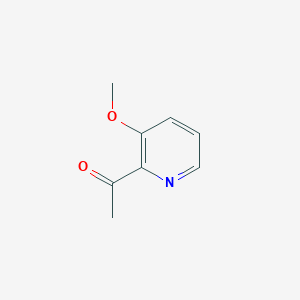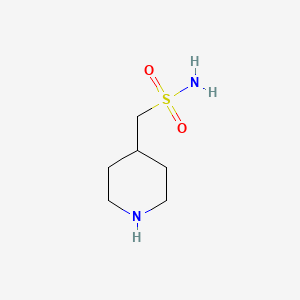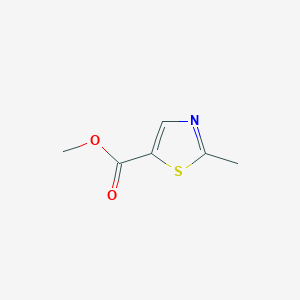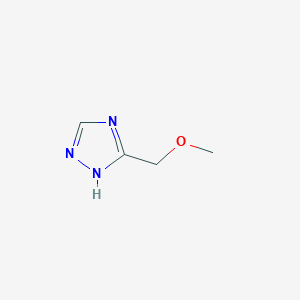
1-(3-Methoxypyridin-2-yl)ethanone
Descripción general
Descripción
1-(3-Methoxypyridin-2-yl)ethanone is a chemical compound that is related to various synthesized compounds discussed in the provided papers. Although none of the papers directly analyze 1-(3-Methoxypyridin-2-yl)ethanone, they do provide insights into similar compounds which can be used to infer some of the properties and reactions that 1-(3-Methoxypyridin-2-yl)ethanone may undergo.
Synthesis Analysis
The synthesis of related compounds involves various strategies such as the use of precursors like 3-hydroxy-4-pyridones, which can be transformed into ylides and then undergo cycloaddition to produce azabicyclo[3.2.1]octane moieties . Another method includes a one-pot reaction between N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride to produce a novel compound with a dichloroacetate group . Additionally, Schiff base formation through condensation reactions is another synthetic route, as seen in the synthesis of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction (XRD), which provides information on the crystalline structure and intermolecular interactions, such as hydrogen bonding . The crystallographic analysis reveals that these compounds can crystallize in different space groups with specific cell parameters, indicating a diverse range of molecular conformations .
Chemical Reactions Analysis
The related compounds are capable of undergoing various chemical reactions. For instance, ylides derived from 3-hydroxy-4-pyridones can participate in cycloaddition reactions . Schiff bases can be synthesized through condensation reactions , and novel compounds with triazole groups can be obtained from click reactions . These reactions are crucial for the functionalization and diversification of the molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through spectroscopic and crystallographic methods. The characterization includes 1H NMR, MS, FTIR, and XRD techniques . The optical properties are studied using UV-visible spectroscopy, indicating transparency in the visible region for some compounds . Thermal properties are analyzed using thermal gravimetric analysis (TGA) and differential thermal analysis (DTA), providing insights into the stability and decomposition patterns of the compounds .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-(3-Methoxypyridin-2-yl)ethanone derivatives have been shown to possess significant antimicrobial properties. For instance, one study synthesized a series of compounds using this chemical and found them to exhibit good antimicrobial activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria (Ashok et al., 2014). Similar antimicrobial properties were observed in other studies, where novel compounds synthesized from 1-(3-Methoxypyridin-2-yl)ethanone showed effectiveness against bacterial and fungal organisms (Nagamani et al., 2018), (Kumar et al., 2019).
Synthesis of Organic Compounds
This chemical is used as a starting material or intermediate in the synthesis of various organic compounds. For example, it has been used in the synthesis of compounds like 5-halo-and 5-nitro-1-(benzofuran-3-yl)-2-phenylethanones (Kwiecień & Szychowska, 2006), and in the preparation of novel aza-BODIPYs with noticeable effects on photophysical properties (Jiang et al., 2015).
Biological Applications
Some derivatives of 1-(3-Methoxypyridin-2-yl)ethanone have been explored for biological applications. For instance, studies have investigated their potential as biocides, with particular focus on their structural and biological aspects (Saxena & Singh, 1994). Additionally, compounds derived from this chemical have been evaluated for cytotoxicity, indicating potential for further biological applications (Govindhan et al., 2017).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
1-(3-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)8-7(11-2)4-3-5-9-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYMEVBVNSGNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620554 | |
| Record name | 1-(3-Methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypyridin-2-yl)ethanone | |
CAS RN |
379227-03-9 | |
| Record name | 1-(3-Methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)









![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)

